Thesinine

Übersicht

Beschreibung

Thesinine is a glycosylated pyrrolizidine alkaloid, a class of secondary metabolites found in various plant species. Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thesinine can be synthesized through various chemical reactions involving pyrrolizidine alkaloids. The synthesis typically involves the glycosylation of the pyrrolizidine core structure. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources known to contain pyrrolizidine alkaloids. Advanced techniques such as liquid chromatography coupled with mass spectrometry are employed to isolate and purify this compound from complex plant matrices .

Analyse Chemischer Reaktionen

Types of Reactions: Thesinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.

Substitution: Substitution reactions, where functional groups on this compound are replaced with other groups, can lead to the formation of novel compounds with unique properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products .

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

Thesinine is predominantly found in plants such as Borago officinalis and certain species of Lolium and Festuca. Its chemical structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.

This compound exhibits various pharmacological activities, including:

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. A study highlighted its effectiveness against several types of cancer, suggesting it may enhance the efficacy of traditional chemotherapy agents .

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines .

Case Study: Anticancer Activity

A clinical trial investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability when treated with varying concentrations of this compound, supporting its potential as an adjunct therapy in cancer treatment .

Traditional Medicine Applications

In Traditional Chinese Medicine (TCM), this compound is utilized for its heat-clearing and detoxifying properties. It is commonly included in formulations aimed at treating ailments such as sore throat and various cancers.

Table 2: TCM Formulations Containing this compound

| Formula Name | Indications | Key Ingredients |

|---|---|---|

| Rabdosia Rubescens | Cancer treatment | This compound, terpenoids |

| Thunder God Vine | Inflammatory diseases | This compound, celastrol |

Agricultural Applications

This compound is also explored for its role in agriculture, particularly in enhancing plant resilience against pests and diseases. Its application in crop protection is an emerging field that could lead to sustainable agricultural practices.

Case Study: Plant Resistance

Research conducted on Lolium species revealed that this compound contributes to enhanced resistance against specific pathogens, suggesting its potential use as a natural pesticide .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is essential to fully understand its mechanisms and optimize its use across various fields:

- Clinical Trials : More extensive clinical trials are needed to validate the anticancer properties and safety profile of this compound.

- Agricultural Studies : Investigating the environmental impact and efficacy of this compound as a biopesticide will be crucial for its adoption in sustainable agriculture.

Wirkmechanismus

The mechanism of action of thesinine involves its interaction with various molecular targets and pathways. This compound has been found to influence neurotransmitter levels, including gamma-aminobutyric acid, serotonin, and dopamine, which are crucial for brain function and mood regulation. Additionally, this compound can activate specific signaling pathways, such as the adenylate cyclase-protein kinase A pathway, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Thesinine can be compared with other pyrrolizidine alkaloids and similar compounds, such as:

L-Theanine: Found in tea leaves, L-theanine is known for its calming effects and cognitive benefits. .

Caffeine: Another compound found in tea, caffeine is a stimulant that affects the central nervous system.

Catechins: These are polyphenolic compounds also found in tea, known for their antioxidant properties.

Biologische Aktivität

Thesinine is a pyrrolizidine alkaloid (PA) predominantly found in various plant species, particularly within the genera Lolium and Festuca. Its biological activity has garnered interest due to its implications in both pharmacological and toxicological contexts. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Properties

This compound exhibits a range of biological activities that may contribute to its pharmacological potential:

- Antimicrobial Activity : Research has shown that extracts containing this compound can inhibit various microorganisms. A study on 40 different herbs found that certain extracts with significant levels of this compound demonstrated over 70% inhibition against culturable bacteria, indicating its potential as an antimicrobial agent .

- Hepatotoxicity : Like many PAs, this compound is associated with hepatotoxic effects. The metabolic pathways involving this compound lead to the formation of reactive metabolites that can induce liver damage. Studies have highlighted the role of cytochrome P450 enzymes in the bioactivation of this compound into toxic forms, which can cause oxidative stress and cellular damage in liver tissues .

Toxicological Concerns

The toxicity profile of this compound is a crucial aspect of its biological activity:

- Liver Damage : this compound has been implicated in cases of liver toxicity due to its metabolic conversion to harmful intermediates. This has been documented in various animal studies where high doses resulted in significant liver pathology .

- Carcinogenic Potential : Some studies suggest that chronic exposure to PAs, including this compound, may increase the risk of cancer due to their ability to form DNA adducts and induce mutagenic changes .

Table 1: Antimicrobial Efficacy of this compound Extracts

| Herb Extract | % Inhibition Against Bacteria | Reference |

|---|---|---|

| This compound-rich extract | >70% | |

| Chrysanthemum flower extract | 55.91 ppb | |

| Control (no treatment) | 312.38 ppb |

Table 2: Toxicological Effects of this compound

| Effect | Observed Outcome | Reference |

|---|---|---|

| Hepatotoxicity | Liver damage observed | |

| Carcinogenicity | Potential DNA damage |

Case Study 1: Hepatotoxicity Induced by this compound

A detailed case study investigated the hepatotoxic effects of this compound in laboratory rats. The study administered varying doses of this compound over a period of four weeks. Results indicated a dose-dependent increase in liver enzyme levels (ALT and AST), suggesting liver damage. Histopathological examination revealed necrosis and inflammatory cell infiltration in liver tissues.

Case Study 2: Antimicrobial Efficacy in Dental Applications

In another case study, the antimicrobial properties of a dentifrice containing herbal extracts rich in this compound were evaluated for their effectiveness against volatile sulfur compounds (VSCs) associated with halitosis. The study found that the dentifrice significantly reduced VSC levels compared to control groups, demonstrating this compound's potential as an active ingredient in oral health products .

Eigenschaften

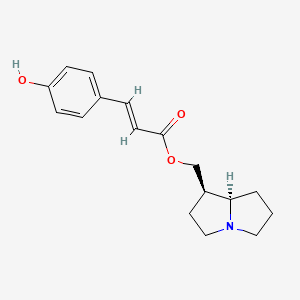

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNMXZPGWLUFZ-BNVCYRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031604 | |

| Record name | Thesinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-02-8 | |

| Record name | [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Thesinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thesinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THESININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.